molecular formula C18H15BrN2O6S B11054802 (2Z)-N-[4-(acetylsulfamoyl)phenyl]-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enamide

(2Z)-N-[4-(acetylsulfamoyl)phenyl]-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enamide

Cat. No.: B11054802
M. Wt: 467.3 g/mol
InChI Key: PDCIPGHIKUSUSW-YBEGLDIGSA-N
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Description

(Z)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-(4-BROMOPHENYL)-2-HYDROXY-4-OXO-2-BUTENAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a combination of functional groups, including an acetylamino sulfonyl group, a bromophenyl group, and a hydroxy oxo butenamide structure, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-(4-BROMOPHENYL)-2-HYDROXY-4-OXO-2-BUTENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-(4-BROMOPHENYL)-2-HYDROXY-4-OXO-2-BUTENAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

(Z)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-(4-BROMOPHENYL)-2-HYDROXY-4-OXO-2-BUTENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (Z)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-(4-BROMOPHENYL)-2-HYDROXY-4-OXO-2-BUTENAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors or signaling pathways, leading to modulation of cellular processes such as inflammation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-(4-BROMOPHENYL)-2-HYDROXY-4-OXO-2-BUTENAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity

Properties

Molecular Formula

C18H15BrN2O6S

Molecular Weight

467.3 g/mol

IUPAC Name

(Z)-N-[4-(acetylsulfamoyl)phenyl]-4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enamide

InChI

InChI=1S/C18H15BrN2O6S/c1-11(22)21-28(26,27)15-8-6-14(7-9-15)20-18(25)17(24)10-16(23)12-2-4-13(19)5-3-12/h2-10,23H,1H3,(H,20,25)(H,21,22)/b16-10-

InChI Key

PDCIPGHIKUSUSW-YBEGLDIGSA-N

Isomeric SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)/C=C(/C2=CC=C(C=C2)Br)\O

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)C=C(C2=CC=C(C=C2)Br)O

Origin of Product

United States

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